Bifunctional Molecular Architecture: Orthogonal C–Cl and C–SO₂Na Reactive Sites Enable Sequential Derivatization Not Achievable with Sodium Pyrazine-2-Sulfinate
Sodium 6-chloropyrazine-2-sulfinate possesses two distinct reactive sites: a sulfinate anion at C-2 for palladium-catalyzed desulfinative C–C coupling, and a chlorine atom at C-6 for subsequent nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald–Hartwig, Suzuki, Negishi). In contrast, sodium pyrazine-2-sulfinate (CAS 1195769-90-4, MW 166.14 g/mol) contains only the sulfinate handle and lacks any halogen substituent, rendering it incapable of participating in sequential derivatization without additional pre-functionalization steps . The 6-chloro substituent is well-precedented in pyrazine chemistry as a leaving group; 6-chloropyrazine itself is a commercial starting material for SNAr reactions [1]. No direct head-to-head kinetic comparison between the 6-chloro derivative and the parent compound was identified in the accessed literature, representing a data gap that a procurement decision should acknowledge.
| Evidence Dimension | Number of orthogonal reactive sites available for sequential derivatization |
|---|---|
| Target Compound Data | Two distinct reactive sites: C-2 sulfinate (desulfinative coupling) + C-6 chlorine (SNAr or cross-coupling) |
| Comparator Or Baseline | Sodium pyrazine-2-sulfinate: one reactive site (C-2 sulfinate only); no halogen substituent present |
| Quantified Difference | 2 reactive sites vs 1 reactive site (qualitative structural differentiation; no kinetic or yield comparison data available) |
| Conditions | Structural comparison based on molecular formula: target C₄H₂ClN₂NaO₂S (MW 200.58) vs comparator C₄H₃N₂NaO₂S (MW 166.14) |
Why This Matters
Procurement of a bifunctional building block reduces step count in linear syntheses; a single starting material that can undergo two sequential, orthogonal coupling reactions eliminates the need for intermediate protection/deprotection or separate halogenation steps.
- [1] Yonekura, K., Ohta, A., et al. (1994). Studies on pyrazines. 29. High regioselective synthesis of chloropyrazines from 3-substituted pyrazine 1-oxides. Heterocycles, 38(9), 2025-2036. View Source
